molecular formula C7H4Br2N2 B1314508 2,6-dibromo-1H-benzimidazole CAS No. 106072-43-9

2,6-dibromo-1H-benzimidazole

Cat. No. B1314508
M. Wt: 275.93 g/mol
InChI Key: FCMRLPBBWRIXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dibromo-1H-benzimidazole is a type of benzimidazole derivative. Benzimidazoles are bicyclic chemical compounds consisting of a six-membered aromatic ring which is connected to a heterocyclic and aromatic imidazole ring . They are considered as potential biologically active compounds due to the structural similarity of the benzimidazole ring to biological molecules . They exhibit a broad spectrum of action, causing an increased interest in these chemical compounds as potential active substances of new pharmaceuticals .


Synthesis Analysis

The synthesis of selected dibromobenzimidazole derivatives has been reported in the literature . The selected group contained three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core .


Molecular Structure Analysis

The molecular structure of 2,6-dibromo-1H-benzimidazole is characterized by the presence of a benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives have shown significant bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .


Physical And Chemical Properties Analysis

The physicochemical characteristics of dibromobenzimidazole derivatives consist of thermal analyses, solubilities, and ionization constants . Thermal analyses were performed using differential scanning calorimetry . Solubilities of the substances were determined in water, ethanol, and 1-octanol at atmospheric pressure .

Scientific Research Applications

Coordination Chemistry

2,6-dibromo-1H-benzimidazole derivatives play a significant role in coordination chemistry. They are used to synthesize complex compounds with diverse properties. These complexes exhibit unique spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The versatility in the chemistry of these compounds suggests potential interest in unknown analogues and their applications in various fields (Boča, Jameson, & Linert, 2011).

Antimicrobial and Antiprotozoal Activity

Benzimidazole derivatives, including those substituted with bromo groups, have shown significant antimicrobial and antiprotozoal activities. These compounds have been evaluated against various bacterial strains and protozoa like Acanthamoeba castellanii, showcasing higher efficacy in some cases than traditional antiprotozoal agents. Their broad spectrum of activity makes them potential candidates for treating infections caused by these microorganisms (Kopanska et al., 2004) (Andrzejewska et al., 2004).

DNA Interaction and Inhibition

Benzimidazole derivatives have been investigated for their ability to interact with DNA and inhibit DNA-related processes. For instance, they have been found to inhibit mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This property is particularly significant in the context of cancer research, where the inhibition of DNA topoisomerases can be a strategy for anticancer therapy (Alpan, Gunes, & Topçu, 2007).

Polymerization

In the field of materials science, 2,6-dibromo-1H-benzimidazole derivatives have been utilized as catalysts for polymerization processes. These compounds have facilitated the development of efficient routes for cyclic olefin polymerization, highlighting their importance in the synthesis of polymers with specific characteristics (Tarte, Cho, & Woo, 2007).

Safety And Hazards

The safety data sheet for 2-Bromo-1H-benzimidazole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to wash thoroughly after handling .

properties

IUPAC Name

2,6-dibromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMRLPBBWRIXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544178
Record name 2,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dibromo-1H-benzo[d]imidazole

CAS RN

106072-43-9
Record name 2,6-Dibromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.